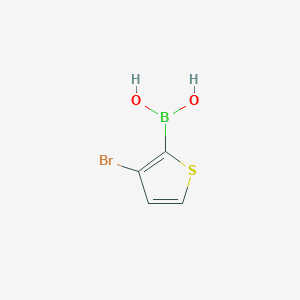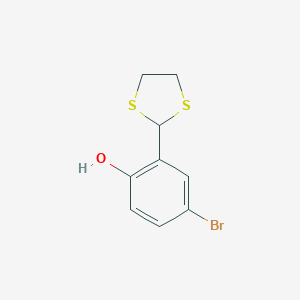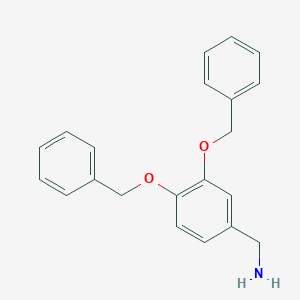
Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as E7080 and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate involves the inhibition of several tyrosine kinases, including VEGFR, FGFR, and PDGFR. This inhibition leads to the suppression of angiogenesis, tumor growth, and inflammation.
Efectos Bioquímicos Y Fisiológicos
Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate has been found to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in several animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate in lab experiments is its ability to inhibit the activity of several tyrosine kinases, which are involved in cell signaling pathways. This makes it a useful tool for studying the role of these kinases in various biological processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate. One area of research could be the development of new analogs of this compound with improved solubility and potency. Another direction could be the investigation of the role of this compound in other biological processes, such as wound healing and tissue regeneration. Additionally, the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases could also be explored.
Métodos De Síntesis
The synthesis of Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate involves the reaction of 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylic acid with ethyl chloroformate. This reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in scientific research. This compound has been found to have anti-angiogenic, anti-tumor, and anti-inflammatory properties. It has also been shown to inhibit the activity of several tyrosine kinases, which are involved in cell signaling pathways.
Propiedades
Número CAS |
178880-02-9 |
|---|---|
Nombre del producto |
Ethyl 1-methyl-3-((methyl-2-pyridinylamino)sulfonyl)-1H-pyrazole-4-carboxylate |
Fórmula molecular |
C13H16N4O4S |
Peso molecular |
324.36 g/mol |
Nombre IUPAC |
ethyl 1-methyl-3-[methyl(pyridin-2-yl)sulfamoyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H16N4O4S/c1-4-21-13(18)10-9-16(2)15-12(10)22(19,20)17(3)11-7-5-6-8-14-11/h5-9H,4H2,1-3H3 |
Clave InChI |
WAGWOIHAQQCHGF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N(C)C2=CC=CC=N2)C |
SMILES canónico |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N(C)C2=CC=CC=N2)C |
Sinónimos |
ethyl 1-methyl-3-(methyl-pyridin-2-yl-sulfamoyl)pyrazole-4-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)
![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)


![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)

![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)

![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)


![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)
